2,3,6-Trifluoroanisole

概要

説明

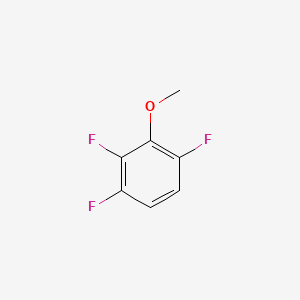

2,3,6-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 2,3,6-Trifluoroanisole can be synthesized through several methods. One common method involves the reaction of p-anisole with trifluoroformic acid. This process typically includes catalytic fluorination reactions and trifluoroformic acid esterification reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic fluorination processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

化学反応の分析

Types of Reactions: 2,3,6-Trifluoroanisole undergoes several types of chemical reactions, including:

Oxidation: It can react with oxidizing agents such as hydrogen peroxide to form trifluoroacetic acid.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.

Substitution: Radical initiators and catalysts are often used to facilitate substitution reactions involving the trifluoromethyl group.

Major Products Formed:

Oxidation: Trifluoroacetic acid is a major product formed from the oxidation of this compound.

Substitution: Various substituted derivatives can be formed depending on the specific reagents and conditions used.

科学的研究の応用

2,3,6-Trifluoroanisole has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 2,3,6-Trifluoroanisole involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, derivatives of this compound have been shown to inhibit the enzyme protoporphyrinogen oxidase (Nt PPO), leading to the disruption of chlorophyll synthesis and ultimately causing plant death . The trifluoromethyl group plays a crucial role in stabilizing interactions with the target enzyme, enhancing the compound’s efficacy.

類似化合物との比較

- 2,3,5-Trifluoroanisole

- 2,4,6-Trifluoroanisole

- 2,3,5-Trifluoro-6-hydroxybenzoic acid

Comparison: 2,3,6-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. For instance, the trifluoromethyl group in this compound provides distinct electronic properties that can enhance its performance in various applications compared to other trifluoroanisole derivatives .

生物活性

2,3,6-Trifluoroanisole (TFA) is an aromatic compound characterized by the presence of three fluorine atoms and a methoxy group attached to a benzene ring. Its unique chemical structure imparts distinctive biological activities, making it a subject of interest in pharmacology and toxicology. This article explores the biological activity of TFA, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C8H6F3O. The trifluoromethyl groups significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TFA against various pathogens. The effectiveness of TFA can be evaluated through Minimum Inhibitory Concentration (MIC) values against different bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Mycobacterium tuberculosis | 128 | |

| Enterococcus faecalis | 64 |

The data indicates that TFA exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, which are significant in clinical infections.

Cytotoxic Effects

Cytotoxicity studies have been conducted to assess the impact of TFA on human cell lines. The compound has shown varying degrees of cytotoxicity depending on concentration and exposure time.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| THP-1 (monocytic leukemia) | 20 | |

| HeLa (cervical cancer) | 15 | |

| A549 (lung cancer) | 18 |

The IC50 values suggest that TFA is more cytotoxic to HeLa cells compared to THP-1 cells, indicating its potential as an anticancer agent.

The antimicrobial and cytotoxic activities of TFA may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. Studies indicate that fluorinated compounds can enhance lipophilicity, allowing for better membrane penetration and increased biological activity.

Case Studies

Several case studies have documented the effects of TFA in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that TFA effectively inhibited the growth of Mycobacterium tuberculosis in vitro at concentrations that were achievable in clinical settings. This positions TFA as a candidate for further development as an anti-tubercular agent.

- Cytotoxicity in Cancer Research : Research involving HeLa cells showed that treatment with TFA resulted in significant apoptosis as evidenced by increased caspase-3 activity. This suggests that TFA may induce programmed cell death in cancer cells.

特性

IUPAC Name |

1,2,4-trifluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDVKASVEXYFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380302 | |

| Record name | 2,3,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-34-7 | |

| Record name | 2,3,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,6-trifluoroanisole interact with the platinum complex Pt(PCyp3)2? What is the significance of this interaction?

A1: The research paper demonstrates that this compound undergoes a process called oxidative addition with the platinum complex Pt(PCyp3)2, where Cyp represents the cyclopentyl group []. This reaction involves the cleavage of the carbon-oxygen (C-O) bond in the methoxy group (-OCH3) of this compound []. As a result, a methyl group (CH3) becomes attached to the platinum center, forming a platinum methyl derivative []. This finding is significant because it highlights the ability of this platinum complex to activate relatively unreactive C-O bonds, even in the presence of other potentially reactive groups like C-H and C-F bonds within the molecule [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。